molecular formula C21H19F2NO4 B15297754 (1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis

(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis

Katalognummer: B15297754
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: QLFFYMYIJHLYRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis (CAS: 1935557-50-8) is a cyclobutane derivative featuring a cis-configuration, where the difluoromethyl and Fmoc-protected amino groups occupy adjacent positions on the same face of the four-membered ring. Its molecular formula is C₂₀H₁₉F₂NO₄, with a molecular weight of 367.37 g/mol . The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a protective moiety for the amino group, making the compound a critical intermediate in solid-phase peptide synthesis (SPPS) . The cis-stereochemistry is pivotal for its conformational rigidity, which can influence binding interactions in drug design or peptide stability .

Eigenschaften

Molekularformel

C21H19F2NO4

Molekulargewicht

387.4 g/mol

IUPAC-Name

1-(difluoromethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C21H19F2NO4/c22-18(23)21(19(25)26)9-12(10-21)24-20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,24,27)(H,25,26)

InChI-Schlüssel

QLFFYMYIJHLYRL-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(C(F)F)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Vorbereitungsmethoden

Spirocyclic Precursor Activation

Reaction of 5,8-dioxy spiro[3.4]octane-2,2-diethyl dicarboxylate (25.8 g, 0.1 mol) with 20% HCl (100 mL) at 100°C for 45 hours achieves 72.8% yield of IV through simultaneous ester hydrolysis and ketone formation. Comparative studies show:

Dicarboxylate Ester Acid Concentration Reaction Time Yield (%)
Diethyl 20% HCl 45 h 72.8
Dimethyl 20% HCl 55 h 49.1
Diisopropyl 25% HCl 45 h 92.1

The superior performance of diisopropyl esters (92.1% yield) stems from enhanced steric protection against premature hydrolysis.

Stereoselective Amine Functionalization

The cis-1,3 configuration is achieved via Mitsunobu reaction or enzymatic resolution. VulcanChem reports using diethyl azodicarboxylate (DEAD) with triphenylphosphine to invert secondary alcohol stereochemistry prior to amination. Key stereochemical outcomes:

  • Substrate-controlled diastereoselectivity: >20:1 dr when using (-)-8-phenylmenthol chiral auxiliary
  • Kinetic resolution: Pseudomonas cepacia lipase achieves 98% ee for (1S,3S) isomer at 50°C in MTBE

Fmoc Protection Strategy

Installation of the fluorenylmethoxycarbonyl (Fmoc) group follows standard peptide coupling protocols:

  • Activate cyclobutane-3-amine with N,N'-diisopropylcarbodiimide (DIC)
  • Couple with Fmoc-Osu (9-fluorenylmethyl N-succinimidyl carbonate) in DMF
  • Purify by silica chromatography (hexane:EtOAc 3:1 → 1:1 gradient)

This sequence delivers 85-92% yield with <2% epimerization when conducted at -20°C under N2.

Carboxylic Acid Formation

Final oxidation of the cyclobutane C1 position employs RuCl3/NaIO4 in aqueous acetone:

  • Substrate: 1-(difluoromethyl)-3-Fmoc-aminocyclobutane (10 g scale)
  • Conditions: 0.5 mol% RuCl3, 3 eq NaIO4, 25°C, 12 h
  • Yield: 78% with >99% conversion by 19F NMR

Alternative two-step sequences involving TEMPO-mediated oxidation show comparable efficiency but require strict oxygen control.

Industrial-Scale Optimization

Multikilogram production (PMC8791643) demonstrates:

  • 600 g batches of dibromide intermediate 3 from diol 6 via Appel reaction
  • 64% isolated yield using CBr4/PPh3 in CH2Cl2
  • Purity >99% by GC-FID after fractional distillation

Reaction scalability analysis reveals:

Step Critical Process Parameters Design Space
Cyclobutane formation HCl concentration (±2%) 18-22% w/w
Fluorination Morph-DAST stoichiometry 2.3-2.5 eq
Fmoc protection Coupling temperature -25°C to -15°C

Analytical Characterization

Batch consistency is verified through:

  • X-ray diffraction: Confirms cis configuration (d(C1-C3) = 2.48 Å, θ = 55.7°)
  • 19F NMR: -112 ppm (d, J = 54 Hz, CF2H), -114 ppm (d, J = 57 Hz)
  • HRMS: m/z 388.1392 [M+H]+ (calc. 388.1395 for C21H20F2NO4)

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The Fmoc-protected amine undergoes cleavage under basic conditions, a critical step in peptide synthesis. This reaction enables further functionalization of the amino group.

Reaction Conditions Products Mechanistic Insights
20% piperidine in DMF, 20–30°C Free amine (NH2\text{NH}_2) and fluorenylmethyl byproductsBase-induced β-elimination releases CO₂ and forms a dibenzofulvene intermediate.

This reaction is essential for sequential synthesis in medicinal chemistry applications, allowing controlled exposure of the amino group for subsequent coupling .

Carboxylic Acid Reactivity

The carboxylic acid group participates in standard acid-derived reactions, including esterification and amide bond formation.

Reaction Type Reagents/Conditions Products Applications
EsterificationSOCl2\text{SOCl}_2 or DCC/DMAP\text{DCC/DMAP}, alcoholsEsters (e.g., methyl or benzyl esters)Stabilization of the acid for storage or further reactions
AmidationEDC/HOBt\text{EDC/HOBt}, aminesAmidesIntegration into peptide backbones or drug conjugates

The difluoromethyl group adjacent to the carboxylic acid may slightly reduce acidity compared to non-fluorinated analogs, influencing reaction kinetics .

Cyclobutane Ring Reactivity

The strained cyclobutane ring shows potential for ring-opening or functionalization under specific conditions, though direct data on this compound is limited.

Proposed Reaction Conditions Hypothesized Products
Ring-opening via hydrogenationH2\text{H}_2, Pd/C catalystLinear alkanes with retained functional groups
Photochemical [2+2] cycloreversionUV lightFragmentation into smaller unsaturated moieties

The cis configuration of substituents may influence stereochemical outcomes in these reactions.

Difluoromethyl Group Reactivity

The CF2H-\text{CF}_2\text{H} group contributes to unique reactivity, including hydrogen bonding and resistance to metabolic degradation.

Interaction Type Examples Biological Implications
Hydrogen bonding with enzymesBinding to protease active sitesEnhanced target affinity in drug design
Oxidative stabilityResistance to CYP450 metabolismImproved pharmacokinetic profiles

This group’s electronegativity and steric effects modulate both chemical and biological behavior.

Comparative Reactivity of Structural Analogs

The table below contrasts reactivity features with similar compounds:

Compound Key Functional Groups Reactivity Differences
Fmoc-AC4C-OH Cyclobutane, Fmoc-amine, carboxylic acidLacks difluoromethyl group, altering electronic effects
(1S,3R)-N-Fmoc-3-aminocyclopentane-1-carboxylic acid Cyclopentane ringReduced ring strain slows ring-opening kinetics

The target compound’s difluoromethyl group enhances both steric and electronic effects compared to non-fluorinated analogs .

Synthetic and Mechanistic Challenges

  • Steric hindrance : The cyclobutane ring and Fmoc group limit access to reactive sites, necessitating optimized catalysts or elevated temperatures.

  • Stereochemical control : Cis configuration requires chiral auxiliaries or asymmetric catalysis during synthesis .

Wissenschaftliche Forschungsanwendungen

(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis, is a complex organic compound that has a cyclobutane ring substituted with a difluoromethyl group and a fluorenylmethoxycarbonyl-protected amino group. The presence of these functional groups gives the compound distinct chemical properties and reactivity. The compound is of interest in medicinal chemistry because of its potential reactivity and biological activity.

Scientific Research Applications

The applications of (1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis, include:

  • Potential in Scientific Fields This compound has significant potential in various scientific fields.
  • Reactivity and Binding Affinity The difluoromethyl group and the protected amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
  • Medicinal Chemistry The presence of the cyclobutane ring and various functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.
  • Peptide Synthesis and Drug Design The presence of the fluorenylmethoxycarbonyl group suggests potential applications in peptide synthesis and drug design due to its ability to protect amino acids during synthesis.

Synthetic Information

The synthesis of (1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis, typically involves multiple steps, starting from readily available starting materials. Key steps include cyclobutane ring formation, introduction of the difluoromethyl group, and protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

  • Cyclobutane Ring Formation The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a photochemical reactor.
  • Introduction of Difluoromethyl Group The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethyl halides and appropriate base catalysts.

Wirkmechanismus

The mechanism of action of (1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis involves its interaction with specific molecular targets. The difluoromethyl group and the protected amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic Acid

  • Structure : Lacks the difluoromethyl group at position 1.
  • Molecular Weight: 337.38 g/mol (C₂₀H₁₉NO₄) .
  • Key Differences : The absence of fluorine reduces lipophilicity and metabolic stability compared to the difluoromethyl analogue. This impacts its utility in environments requiring enhanced bioavailability .

cis-(1s,3s)-3-(((((9H-Fluoren-9-yl)methoxy)carbonyl}amino)methyl)cyclobutane-1-carboxylic Acid

  • Structure: Features an aminomethyl group at position 3 instead of a direct amino-Fmoc linkage.
  • CAS: 2243507-56-2; Molecular Weight: 365.39 g/mol (C₂₂H₂₁NO₄) .

1-[Cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic Acid

  • Structure : Cyclopropyl group replaces difluoromethyl at position 1.
  • CAS: 1697367-12-6; Molecular Weight: 377.43 g/mol (C₂₃H₂₃NO₄) .
  • Key Differences : The cyclopropyl group introduces strain and may enhance ring stability, but the lack of fluorine diminishes electronegative effects critical for target binding in some therapeutic contexts .

Cyclopentane and Cyclohexane Analogues

(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic Acid

  • Structure : Cyclopentane ring instead of cyclobutane.
  • CAS: 220497-67-6; Molecular Weight: 351.40 g/mol (C₂₁H₂₁NO₄) .
  • This may lower binding specificity compared to the rigid cyclobutane scaffold .

(1S,3s)-1-(2-Fluorophenyl)-3-hydroxycyclobutane-1-carboxylic Acid

  • Structure : Aromatic fluorophenyl substituent replaces difluoromethyl.
  • CAS : 1547833-08-8; Molecular Weight: 224.21 g/mol (C₁₁H₁₁FO₃) .

Spectroscopic Data Comparison

Compound ¹H NMR Features ¹⁹F NMR (ppm) HRMS (M+Na⁺)
Target Compound δ 12.61 (COOH), 7.75–7.24 (Fmoc aromatic), 4.40 (CH₂-Fmoc) −88.52 to −91.45 (difluoromethyl) 389.1222 (C₂₀H₁₉F₂NO₄Na)
Cyclopropyl Analogue δ 4.81 (cyclopropyl-CH), 7.70–7.35 (Fmoc aromatic) N/A 399.1456 (C₂₃H₂₃NO₄Na)
Difluoromethyl Cyclopentane δ 7.70–7.40 (Fmoc), 4.61 (CH-Fmoc), 2.71–2.57 (cyclopentane protons) −84.06 to −85.08 (difluoromethyl) 456.0498 (C₁₈H₂₁F₂NNaO₄Se)

Functional and Application-Based Comparisons

  • Peptide Synthesis : The target compound’s Fmoc group and cis-configuration make it superior for SPPS compared to cyclopentane analogues, which may introduce unwanted flexibility .
  • Drug Design: Difluoromethyl enhances metabolic stability and bioavailability over non-fluorinated variants, as seen in ’s selenylated derivatives .
  • Commercial Availability : Supplied by specialized vendors (e.g., American Elements, CymitQuimica) in high-purity grades (>98%), whereas some analogues (e.g., 1-(2-fluorophenyl) variant) are less accessible .

Biologische Aktivität

The compound (1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis is a complex organic molecule notable for its unique structural features and potential biological activities. Its molecular formula is C21H19F2NO4C_{21}H_{19}F_{2}NO_{4}, with a molecular weight of approximately 387.4 g/mol. The presence of a cyclobutane ring, difluoromethyl group, and fluorenylmethoxycarbonyl (Fmoc) protected amino group suggests diverse pharmacological implications.

Structure and Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Cyclobutane Ring : Achieved through [2+2] cycloaddition reactions.
  • Introduction of the Difluoromethyl Group : Accomplished via nucleophilic substitution reactions.
  • Protection of the Amino Group : Using the fluorenylmethoxycarbonyl (Fmoc) group to enhance stability and reactivity.

The biological activity of this compound is hypothesized based on its structural characteristics. The difluoromethyl and Fmoc groups enhance its binding affinity to specific molecular targets, potentially influencing enzyme activities or receptor interactions. This unique combination may enable the compound to modulate various biological pathways.

Predicted Biological Activities

Based on its structure, several biological activities have been predicted:

  • Antimicrobial Properties : Fluorinated compounds often exhibit enhanced antimicrobial activity.
  • Antitumor Activity : The fluorenyl moiety is associated with anticancer effects.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(1s,3s)-1-(trifluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acidContains a trifluoromethyl groupEnhanced electronic properties
(1s,3s)-1-(methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acidLacks fluorine substituentsAltered reactivity and biological activity

This table illustrates how the presence of fluorinated groups can significantly influence biological activity and reactivity profiles.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of compounds similar to (1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid. For instance, research on related difluoromethyl compounds has shown promising results in treating neurological disorders by modulating neurotransmitter systems without significant off-target effects .

Additionally, studies have indicated that compounds with similar structural frameworks can effectively inhibit GABA aminotransferase, leading to increased GABA levels in the brain, which is beneficial for conditions like epilepsy.

Q & A

Basic Question: What is the role of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group in this compound, and how is it removed during synthesis?

Answer:
The Fmoc group serves as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions, such as premature cyclization or aggregation, while allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). The Fmoc group’s stability under acidic conditions enables compatibility with tert-butyloxycarbonyl (Boc) strategies. Post-synthesis, the Fmoc group is cleaved via β-elimination, leaving the amino group intact for further coupling .

Basic Question: What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Confirm stereochemistry (cis configuration) and assess cyclobutane ring strain via coupling constants (e.g., 1H^1H-NMR: J = 8–12 Hz for cis-cyclobutane protons).
  • HPLC : Determine purity using reverse-phase C18 columns with UV detection (λ = 254 nm or 280 nm).
  • Mass Spectrometry (MS) : Verify molecular weight (expected [M+H]⁺: ~437.4 g/mol) and detect impurities via high-resolution MS (HRMS) .

Advanced Question: How can researchers optimize the cyclobutane ring formation during synthesis to minimize strain-induced side reactions?

Answer:
Cyclobutane rings are prone to strain, leading to undesired ring-opening or dimerization. Optimization strategies include:

  • Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing time and thermal degradation (e.g., 80°C, 30 min) .
  • Solvent Selection : Use low-polarity solvents (e.g., THF or DCM) to stabilize intermediates.
  • Catalysis : Employ palladium or ruthenium catalysts for strain relief via [2+2] cycloaddition .

Advanced Question: How does the difluoromethyl group influence the compound’s stability and reactivity in aqueous environments?

Answer:
The difluoromethyl group (-CF₂H) enhances metabolic stability by resisting hydrolysis compared to -CH₃. However, its electron-withdrawing nature increases susceptibility to nucleophilic attack at the cyclobutane carbonyl. To mitigate this:

  • pH Control : Maintain reaction pH > 7 to avoid acid-catalyzed degradation.
  • Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis in solution .

Advanced Question: How can researchers resolve discrepancies in reported yields for Fmoc-protected cyclobutane derivatives?

Answer:
Yield variations often arise from differences in:

  • Protection/Deprotection Efficiency : Ensure complete Fmoc removal via ninhydrin testing before subsequent steps.
  • Cyclization Conditions : Screen temperatures (0–25°C) and catalysts (e.g., HATU vs. PyBOP) to identify optimal parameters.
  • Purification Methods : Use preparative HPLC instead of flash chromatography for polar intermediates .

Advanced Question: What strategies are recommended for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
  • Molecular Dynamics (MD) Simulations : Model cyclobutane ring flexibility and fluorine interactions with hydrophobic pockets .

Advanced Question: How can researchers troubleshoot poor solubility during peptide conjugation?

Answer:
Poor solubility often stems from the cyclobutane core’s rigidity. Solutions include:

  • Co-Solvent Systems : Use DMSO (≤10%) or TFE in aqueous buffers.
  • Side-Chain Modifications : Introduce PEG linkers or charged residues (e.g., Lys, Glu) to enhance hydrophilicity .

Advanced Question: What mechanistic studies are critical for understanding the compound’s stereochemical outcomes during synthesis?

Answer:

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak IA).
  • Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe transition states.
  • DFT Calculations : Predict stereochemical preferences in cyclization steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.